molecular formula C22H27NO3 B14015936 heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate CAS No. 7473-59-8

heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate

Cat. No.: B14015936
CAS No.: 7473-59-8
M. Wt: 353.5 g/mol
InChI Key: VPYDYEUDCPVQKF-UHFFFAOYSA-N
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Description

Heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate is a chemical compound with the molecular formula C22H27NO3 It is known for its unique structure, which includes a heptyl group attached to a carbamate moiety, and a xanthene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of 4-methyl-9H-xanthene-9-carboxylic acid with heptylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

Heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the xanthene moiety.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets. The xanthene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Heptyl N-(9H-xanthen-9-yl)carbamate
  • Heptyl N-(4-methyl-9H-xanthen-9-yl)urea
  • Heptyl N-(4-methyl-9H-xanthen-9-yl)thiocarbamate

Uniqueness

Heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate is unique due to the presence of the 4-methyl group on the xanthene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

CAS No.

7473-59-8

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

heptyl N-(4-methyl-9H-xanthen-9-yl)carbamate

InChI

InChI=1S/C22H27NO3/c1-3-4-5-6-9-15-25-22(24)23-20-17-12-7-8-14-19(17)26-21-16(2)11-10-13-18(20)21/h7-8,10-14,20H,3-6,9,15H2,1-2H3,(H,23,24)

InChI Key

VPYDYEUDCPVQKF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C

Origin of Product

United States

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